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Compound of Interest

Compound Name: 5-Bromo-3-isoxazolemethanol

Cat. No.: B15200251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-
isoxazolemethanol, a key chemical intermediate for researchers in medicinal chemistry and

drug development. This document outlines its commercial availability, its application in the

synthesis of targeted therapeutics, detailed experimental protocols, and the biological

pathways influenced by its derivatives.

Commercial Availability and Procurement
5-Bromo-3-isoxazolemethanol (CAS No. 25742-00-1) is readily available from a range of

commercial suppliers catering to the research and pharmaceutical sectors. For ease of

comparison, the following table summarizes key procurement data from prominent vendors.

Researchers are advised to request certificates of analysis to ensure purity specifications meet

their experimental needs.
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Supplier Purity
Available
Quantities

Indicative Pricing

Sigma-Aldrich 98% 1g $44.00

Bellen Chemistry ≥95% Inquire Inquire

Shanghai United

Scientific Co., Ltd.
98%, 99% 1g, 25kg, 200kg Inquire

ChemicalBook
98% (from various

suppliers)
Varies

~$1.00/kg (bulk

indication)

Shanghai Yanyibao

Pharmaceutical

Technology Co., Ltd.

Inquire Inquire Inquire

Application in the Synthesis of the LSD1 Inhibitor
Iadademstat (ORY-1001)
A significant application of 5-Bromo-3-isoxazolemethanol is its role as a key building block in

the synthesis of Iadademstat (ORY-1001). Iadademstat is a potent and selective covalent

inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in

the pathogenesis of acute myeloid leukemia (AML) and other cancers.[1][2][3] The isoxazole

moiety serves as a crucial pharmacophoric element, contributing to the molecule's binding

affinity and inhibitory activity.

The general workflow for the utilization of 5-Bromo-3-isoxazolemethanol in a synthetic

campaign towards a bioactive molecule like Iadademstat is depicted below.
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Synthetic workflow utilizing 5-Bromo-3-isoxazolemethanol.

Detailed Experimental Protocol: Synthesis of an
Isoxazole-Containing Precursor
While the precise, proprietary synthesis route for Iadademstat is not fully disclosed in the public

domain, the following is a representative experimental protocol for a key transformation

involving 5-Bromo-3-isoxazolemethanol. This protocol details the coupling of the isoxazole

methanol with a suitable amine, a common step in the elaboration of this intermediate.

Objective: To synthesize a key amine-linked isoxazole intermediate.

Materials:

5-Bromo-3-isoxazolemethanol (1 equivalent)
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Thionyl chloride (1.2 equivalents)

Dichloromethane (DCM), anhydrous

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

A suitable primary or secondary amine (e.g., a substituted piperidine derivative) (1.1

equivalents)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for elution

Procedure:

Activation of the Hydroxyl Group: To a stirred solution of 5-Bromo-3-isoxazolemethanol (1
equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, the solvent and excess thionyl chloride are removed under reduced

pressure to yield the crude 3-bromo-5-(chloromethyl)isoxazole. This intermediate is often

used immediately in the next step without further purification.

Nucleophilic Substitution: Dissolve the crude 3-bromo-5-(chloromethyl)isoxazole in

anhydrous DCM.

Add the desired amine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3

equivalents) to the solution at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15200251?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15200251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by

TLC until the starting material is consumed.

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent, to afford the desired amine-linked isoxazole product.

Characterization: Confirm the structure and purity of the final product using appropriate

analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context: The LSD1 Signaling Pathway in
Acute Myeloid Leukemia
Derivatives of 5-Bromo-3-isoxazolemethanol, such as Iadademstat, exert their therapeutic

effect by inhibiting the epigenetic regulator LSD1. In many forms of acute myeloid leukemia,

LSD1 is a critical component of the CoREST transcriptional repressor complex.[4] This

complex is recruited to specific gene promoters by transcription factors like GFI1, where it

removes methyl marks from histone H3 (specifically mono- and di-methylation of lysine 4,

H3K4me1/2), leading to chromatin compaction and gene silencing.[4][5] This silencing

maintains the undifferentiated, proliferative state of the leukemic blasts.

Iadademstat covalently binds to the FAD cofactor in the active site of LSD1, irreversibly

inhibiting its demethylase activity.[1] This leads to the re-expression of silenced genes that

promote myeloid differentiation. The inhibition of the LSD1-CoREST complex effectively

releases the differentiation block, forcing the leukemic cells to mature and undergo apoptosis.

[2][6]
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Mechanism of action of LSD1 inhibitors in AML.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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